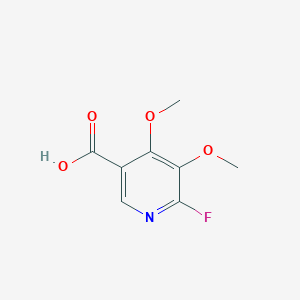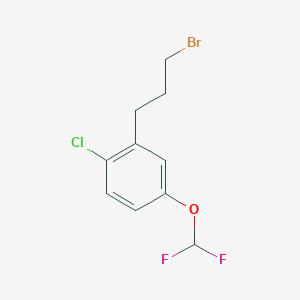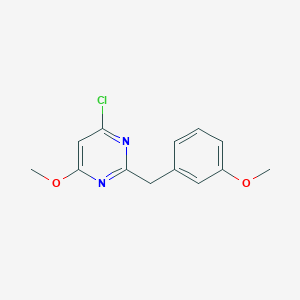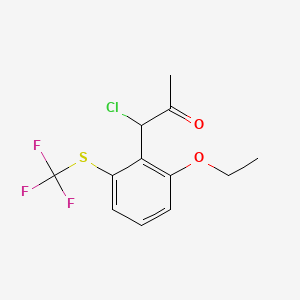![molecular formula C31H38O17 B14045113 [(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)
[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenuifoliside A is a bioactive oligosaccharide ester extracted from the roots of Polygala tenuifolia, a traditional medicinal plant used in China and Korea. This compound has garnered attention due to its neuroprotective, anti-apoptotic, and anti-depressant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tenuifoliside A can be synthesized through a series of chemical reactions involving the esterification of specific oligosaccharides. The process typically involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to monitor the hydrolytic kinetics and degradation mechanisms .
Industrial Production Methods: Industrial production of Tenuifoliside A involves the extraction from Polygala tenuifolia roots, followed by purification using chromatographic techniques. The compound is then isolated and characterized to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Tenuifoliside A undergoes various chemical reactions, including hydrolysis, isomerization (cis-trans isomerism, keto-enol tautomerism, and optical isomerism), and esterification .
Common Reagents and Conditions: The hydrolytic reactions are typically carried out in aqueous solutions with varying pH levels. The stability of Tenuifoliside A is influenced by temperature and pH, with higher degradation rates observed under alkaline conditions .
Major Products Formed: The primary degradation products of Tenuifoliside A include various isomers and hydrolyzed fragments, which are identified using UHPLC-Q-TOF/MS .
Wissenschaftliche Forschungsanwendungen
Tenuifoliside A has a wide range of scientific research applications:
Wirkmechanismus
Tenuifoliside A exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It promotes cell proliferation and neurite outgrowth by activating the ERK/CREB/BDNF signaling pathway.
Anti-depressant Activity: The compound enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are crucial for neural differentiation.
Anti-apoptotic Effects: Tenuifoliside A reduces corticosterone-induced neuron damage by modulating the PI3K/AKT and MEK/ERK/CREB pathways.
Vergleich Mit ähnlichen Verbindungen
Tenuifoliside A is compared with other oligosaccharide esters such as Tenuifoliside B and 3,6’-disinapoylsucrose:
Tenuifoliside B: Similar to Tenuifoliside A, it is an oligosaccharide ester with neuroprotective properties but differs in its specific esterification pattern.
3,6’-disinapoylsucrose: Another oligosaccharide ester from Polygala tenuifolia, known for its neuroprotective effects and similar degradation mechanisms.
Tenuifoliside A stands out due to its unique combination of neuroprotective, anti-apoptotic, and anti-depressant activities, making it a valuable compound for further research and therapeutic development .
Eigenschaften
Molekularformel |
C31H38O17 |
|---|---|
Molekulargewicht |
682.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)44-13-21-23(36)25(38)26(39)30(45-21)48-31(14-33)28(24(37)20(12-32)47-31)46-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21+,23+,24-,25-,26+,28+,30+,31+/m0/s1 |
InChI-Schlüssel |
VOZDDCMEFRAJHD-XMPZFKQGSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@@H]([C@H]([C@@H](O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


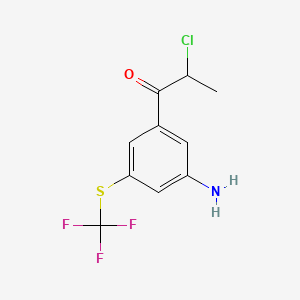
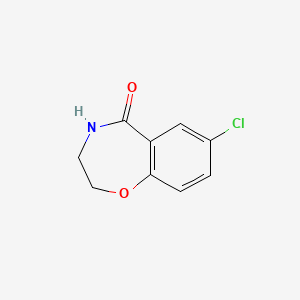

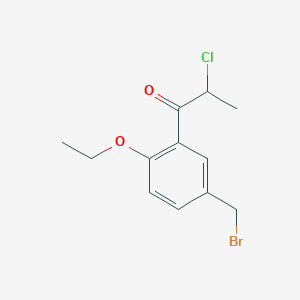
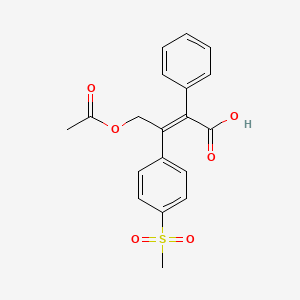
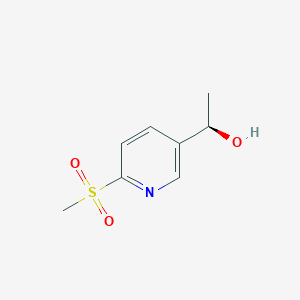
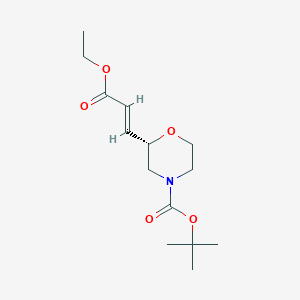
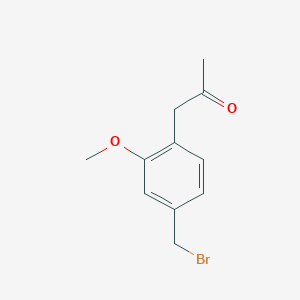
![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
